![molecular formula C12H19N3O B7516816 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has been extensively studied in the field of neuroscience. CPPene is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which is involved in many cellular processes, including neuronal signaling and synaptic plasticity.
Mecanismo De Acción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is a potent and selective inhibitor of PKC, which is involved in many cellular processes, including neuronal signaling and synaptic plasticity. PKC is activated by various stimuli, including neurotransmitters, growth factors, and hormones, and its dysregulation has been implicated in various neurological disorders. By inhibiting PKC, this compound can modulate neuronal signaling and synaptic plasticity, leading to improved cognitive function and reduced symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce symptoms of neurological disorders, and modulate neuronal signaling and synaptic plasticity. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its potent and selective inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are many future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide. One direction is to further study its effects on neuronal signaling and synaptic plasticity, as well as its potential therapeutic applications for neurological disorders. Another direction is to study its safety and efficacy in humans, as well as its potential side effects. Additionally, further research could be done to improve the solubility and administration of this compound in lab experiments.
Métodos De Síntesis
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylpyrazole with methyl iodide to form 1-methyl-4-methylpyrazolium iodide. This compound is then reacted with cyclopentanone to form 1-methyl-4-(cyclopent-2-en-1-yl)methylpyrazole. Finally, this compound is reacted with N-methylisatoic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been extensively studied in the field of neuroscience due to its ability to inhibit PKC. PKC is involved in many cellular processes, including neuronal signaling and synaptic plasticity, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function and reduce symptoms in animal models of these disorders, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14(8-10-7-13-15(2)9-10)12(16)11-5-3-4-6-11/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPTXAFBIGZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


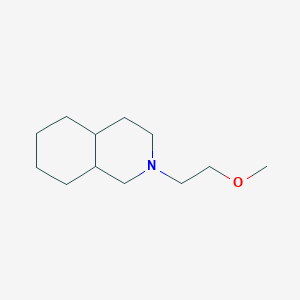
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)

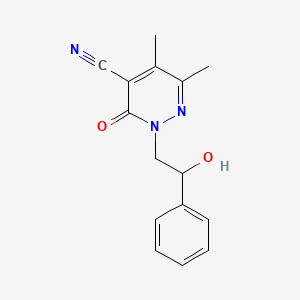
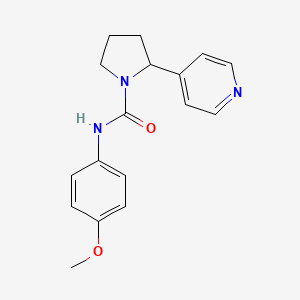
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
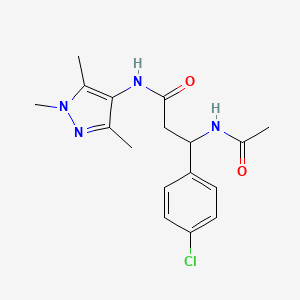
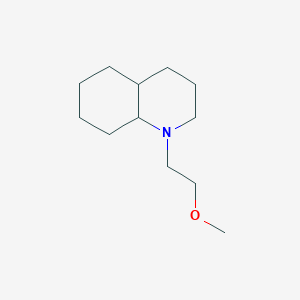
![N'-[2-(2,4-dioxoquinazolin-1-yl)acetyl]-2-(4-fluorophenyl)quinoline-4-carbohydrazide](/img/structure/B7516811.png)
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)